N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-27(25,26)19-22-11-12-23(19)17-4-2-3-15(13-17)18(24)21-10-9-14-5-7-16(20)8-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPJESPHVZQXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound exhibits several biological activities, primarily through the modulation of specific enzymatic pathways and receptor interactions.
- Inhibition of Heme Oxygenase : Research indicates that imidazole derivatives can inhibit heme oxygenase (HO), an enzyme involved in heme degradation. This inhibition can lead to anti-inflammatory effects and cytoprotection in various cellular models .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, likely due to its ability to disrupt cellular processes .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Study 1: Heme Oxygenase Inhibition
A study published in Molecular Medicine reported the synthesis of various imidazole-based compounds, including derivatives similar to this compound. The results demonstrated significant inhibition of HO-1 activity, suggesting potential therapeutic applications in conditions characterized by oxidative stress .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Study 3: Anticancer Activity
A recent study focused on the anticancer properties of imidazole derivatives, including the subject compound. It was found that treatment with this compound resulted in reduced cell viability and increased apoptosis in breast cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Heme Oxygenase Inhibition | Reduces oxidative stress | |
| Antimicrobial | Disrupts bacterial cell processes | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Comparison with Other Imidazole Derivatives
| Compound | Heme Oxygenase IC50 (µM) | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|---|
| N-(4-chlorophenethyl)-3-(2-methylsulfonyl)-1H-imidazol-1-yl)benzamide | 15 | 32 | 10 |
| Imidazole Derivative A | 20 | 25 | 12 |
| Imidazole Derivative B | 30 | 40 | 15 |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Imidazole-Benzamide Derivatives
Key Differences:
- Target Compound : Likely synthesized via nucleophilic substitution or Suzuki coupling, given the methylsulfonyl-imidazole and benzamide linkage.
- Compounds : Synthesized through hydrazinecarbothioamide cyclization to 1,2,4-triazoles, confirmed by IR absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) .
- Compounds : Prepared via acyl chloride reactions with imidazole-propylamines, yielding derivatives with fluorophenyl/nitro groups .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected IR peaks for methylsulfonyl (S=O ~1350–1150 cm⁻¹) and benzamide (C=O ~1660 cm⁻¹).
- Analog Comparison :
Solubility and Stability
- ’s 3-chloro-4-fluorophenyl derivative .
Anticancer Activity
- : N-(3-chloro-4-fluorophenyl)-4-imidazolylbenzamide exhibited high activity against cervical cancer, attributed to halogenated aryl groups enhancing target binding .
- Target Compound : The 4-chlorophenethyl chain may further optimize pharmacokinetics, though activity data are pending.
Antimicrobial Activity
- : Sulfonamide-linked imidazoles (e.g., 4-imidazolyl-N-(4-sulfamoylphenyl)benzamide) showed antifungal activity, suggesting sulfonyl groups enhance microbial target inhibition .
- Methylsulfonyl vs. Sulfonamide : The target’s methylsulfonyl group may reduce off-target effects compared to sulfonamides, which often exhibit carbonic anhydrase inhibition .
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves three critical steps:
Imidazole sulfonylation : React 1H-imidazole with methylsulfonyl chloride under basic conditions (pyridine, 0–5°C) to introduce the methylsulfonyl group .
Benzamide coupling : Attach the sulfonylated imidazole to 3-nitrobenzamide via nucleophilic substitution (K₂CO₃/DMF, 80°C) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
4-Chlorophenethyl incorporation : Use EDC/HOBt-mediated amide bond formation between the intermediate and 4-chlorophenethylamine in DMF (RT, 12h).
Optimization :
- Control sulfonylation temperature to minimize side products.
- Use 1.5–2.0 equivalents of acylating agents for amide formation.
- Purify via silica gel chromatography (CH₂Cl₂/MeOH gradient) followed by recrystallization (EtOH/H₂O) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm imidazole protons (δ 7.5–8.5 ppm) and methylsulfonyl group (singlet at δ 3.2–3.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm accuracy.
- HPLC : C18 column, acetonitrile/water gradient (80:20 → 95:5), purity ≥95% at 254 nm.
- IR Spectroscopy : Identify SO₂ stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- X-ray Crystallography (optional): Resolve crystal packing and confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the methylsulfonyl group's role in biological activity?
- Experimental Design :
Analog Synthesis : Replace methylsulfonyl with:
- H (des-methylsulfonyl)
- Ethylsulfonyl
- Trifluoromethanesulfonyl
Biological Assays : Test against carbonic anhydrases (e.g., Vibrio cholerae CA) using stopped-flow CO₂ hydration assays (phenol red indicator, 20 mM HEPES, pH 7.5) .
Computational Analysis : Dock analogs into CA active sites (PDB: 3FY7) to assess sulfonyl-Zn²⁺ coordination and hydrophobic interactions .
Statistical Validation : Compare IC₅₀ values via ANOVA (p<0.05); a ≥10-fold potency drop in des-methylsulfonyl analogs confirms critical role .
Q. What strategies resolve contradictions in bioactivity data across assay systems?
- Resolution Protocol :
Assay Standardization :
Q. Orthogonal Validation :
- Combine MTT and ATP-based luminescence for cytotoxicity.
- Cross-validate enzymatic activity using stopped-flow and Wilbur-Anderson assays.
Data Normalization : Express results as % inhibition relative to controls (≥3 replicates). Apply Grubbs’ test for outliers .
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2.0–7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24h.
- Plasma Stability : Use human plasma (37°C, 5% CO₂), precipitate proteins with acetonitrile, and quantify parent compound.
- Light/Temperature Sensitivity : Store aliquots at -20°C (dark) vs. 25°C (light), compare stability over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
